Cordypyridone C

Description

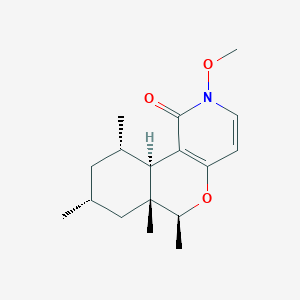

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(6S,6aR,8R,10S,10aR)-2-methoxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |

InChI |

InChI=1S/C17H25NO3/c1-10-8-11(2)15-14-13(6-7-18(20-5)16(14)19)21-12(3)17(15,4)9-10/h6-7,10-12,15H,8-9H2,1-5H3/t10-,11+,12+,15+,17+/m1/s1 |

InChI Key |

DPARKPYITVXEDI-BYUDVDJISA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2C3=C(C=CN(C3=O)OC)O[C@H]([C@@]2(C1)C)C)C |

Canonical SMILES |

CC1CC(C2C3=C(C=CN(C3=O)OC)OC(C2(C1)C)C)C |

Synonyms |

cordypyridone C |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Cordypyridone C

Fungal Source and Cultivation Methodologies (e.g., Cordyceps nipponica)

Cordypyridone C was first identified as a secondary metabolite produced by the insect pathogenic fungus Cordyceps nipponica. nih.gov The specific strain, BCC 1389, was originally isolated from a Neuroptera larva in Khao Yai National Park, located in central Thailand. The fungus is maintained and stored at the BIOTEC Culture Collection for further study.

For the production of this compound, the fungus is cultivated under specific laboratory conditions. The process begins with growing the fungus on a solid medium, such as potato dextrose agar (B569324) (PDA), for approximately eight days at 30°C. Following this initial growth phase, the mycelium is used to inoculate a liquid medium. The large-scale cultivation involves transferring the mycelial culture into numerous Erlenmeyer flasks, each containing a minimum salt medium. These cultures are then maintained under static conditions at a controlled temperature of 22°C for an extended period of 29 days to allow for sufficient growth and metabolite production. This methodical cultivation is crucial for obtaining the necessary biomass from which the compound can be subsequently isolated.

Extraction and Chromatographic Purification Techniques for this compound

The isolation of this compound from the fungal culture is a multi-step process that begins after the 29-day incubation period. The entire culture broth, amounting to approximately 15 liters, is separated into the liquid supernatant and the fungal mycelial cake via filtration. Both components are processed to extract the secondary metabolites. The mycelia are extracted using methanol (B129727) (MeOH), while the supernatant is subjected to liquid-liquid extraction.

Bioassay-guided fractionation is often employed to track the compound of interest through the purification stages. nih.gov The crude extracts obtained are complex mixtures requiring sophisticated chromatographic techniques for the separation of individual components. The purification protocol for this compound involves an initial separation using Sephadex LH-20 column chromatography, which separates molecules based on their size. This is followed by repeated rounds of preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. This meticulous process is necessary due to the compound's very low natural abundance; from 15 liters of culture broth, only 2.2 mg of pure this compound was ultimately isolated.

Advanced Spectroscopic Methods for Structural Determination

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, reveals the compound's complete chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and proton connectivity of an organic molecule. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY, were utilized.

Analysis of the ¹H NMR spectrum showed significant differences from its co-isolated analogue, cordypyridone A, notably the absence of vinyl proton signals and the appearance of a distinct downfield methine proton, an adjacent methyl group, and an oxymethyl group. 2D NMR experiments like COSY (Correlation Spectroscopy) established proton-proton coupling networks, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlated protons with their directly attached and long-range carbons, respectively, allowing for the assembly of the tricyclic framework. nih.gov

The relative stereochemistry was deciphered through the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which detects protons that are close in space. Key NOESY correlations were observed between H-13 and both H-7 and the axial proton at C-9, and between the methyl protons (H-14) and the equatorial proton at C-9 and the tertiary methyl group (H-15). Furthermore, a crucial NOESY cross-peak between the oxymethyl protons and H-6 confirmed the N-methoxy-2-pyridone substructure.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 6 | - | - |

| 7 | - | - |

| 9 | - | - |

| 13 | 4.10 (d, J = 6.5) | 86.6 |

| 14 | 1.18 (d, J = 6.5) | - |

| 15 | 0.65 | - |

| N-OCH₃ | 3.92 (s) | 64.3 |

Note: The table presents partial data as reported in the literature. A full dataset was not available.

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with high precision, typically to four or five decimal places. researchgate.netinnovareacademics.in This accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that may have the same nominal mass but different elemental compositions. uni-rostock.debioanalysis-zone.com

For this compound, HRMS analysis was critical in establishing its elemental composition. The technique determined the molecular formula to be C₁₇H₂₅NO₃. This information, corresponding to six degrees of unsaturation, corroborated the complex tricyclic structure proposed from NMR data and was fundamental in confirming the identity of the isolated compound. mdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. wikipedia.org While obtaining suitable crystals of this compound itself for X-ray analysis proved challenging, its absolute configuration was ingeniously determined through indirect methods.

The absolute stereochemistry was inferred by correlation with its co-isolated atropisomer, cordypyridone B, which was successfully crystallized from acetone. A single-crystal X-ray diffraction analysis of cordypyridone B unequivocally established its structure and absolute configuration. nih.gov Since this compound shares the same core stereostructure, its absolute configuration was assigned by analogy.

This assignment was further supported by chemical synthesis. A synthetic analogue, the p-bromobenzoate derivative of the 14-hydroxy analogue of this compound, was prepared, and its absolute configuration was confirmed using anomalous scattering X-ray crystallography. The data from this derivative solidified the stereochemical assignments for the entire family of related cordypyridone compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Assignment

Stereochemical Analysis and Configurational Assignment of this compound

The final stereochemical assignment of this compound is a culmination of all the analytical data. The compound is a fused tricyclic molecule featuring an N-methoxy-2-pyridone ring system. nih.gov

The relative configuration of the substituents on the cyclohexane (B81311) ring was determined primarily through analysis of ¹H-¹H coupling constants and NOESY correlations from NMR spectroscopy. These experiments revealed the spatial relationships between protons, defining the cis and trans arrangements of the substituents and the chair conformation of the ring.

The absolute configuration of this compound was established as being identical to that of cordypyridones A and B. This was concluded based on the definitive X-ray crystallographic data from cordypyridone B and a synthetic derivative, as well as biogenetic considerations. Additionally, the optical rotation of this compound was measured as [α]D +243°. This strong positive rotation was compared to that of fusaricide, a structurally similar compound, which also has a large positive rotation, suggesting they likely share the same absolute configuration.

Comparative Structural Analysis of this compound with Related Pyridone Alkaloids

This compound belongs to the diverse family of 4-hydroxy-2-pyridone alkaloids, which share a common pyridone core but exhibit significant structural variation arising from different substituents and cyclization patterns. nih.gov A comparative analysis highlights the unique structural features of this compound relative to its close analogues. nih.gov

Cordypyridones A, B, and D: Cordypyridones A and B are atropisomers, meaning they are stereoisomers that can be interconverted by rotation around a single bond. nih.govnih.gov They are characterized by a vinyl cyclohexyl moiety attached to the pyridone ring. nih.gov In contrast, this compound possesses a fused tricyclic structure resulting from an intramolecular hetero-Diels-Alder reaction, which forms a pyran ring and eliminates the vinyl group. nih.gov It is also distinguished by the presence of an N-methoxy group on the pyridone ring, whereas Cordypyridones A and B have an N-hydroxy group. Cordypyridone D is structurally the most similar to C, being the 11-hydroxy analogue of this compound.

Fusaricide: this compound shares a high degree of structural similarity with fusaricide, another pyridone alkaloid isolated from a Fusarium species. nih.gov The relative configuration of this compound is analogous to that of fusaricide. The optical rotation values for the two compounds are very close, suggesting they may possess the same absolute configuration. A related compound, named 11S-hydroxy-14-methyl this compound, has also been identified, further linking these molecular families. mdpi.com

Pyridoxatin: Pyridoxatin is structurally related to Cordypyridones A and B. It was isolated from an Acremonium species and exists in solution as a mixture of rotamers. A key distinguishing feature is its absolute configuration, which has been determined to be opposite to that of Cordypyridones A and B.

Akanthomycins: The akanthomycins are another class of 4-hydroxy-2-pyridone natural products that share the same fundamental carbon backbone as the cordypyridones: a 4-hydroxy-2-pyridone core linked at the C3 position to a methylated alkyl chain. nih.gov The structural diversity between these families arises from different intramolecular cyclizations of this alkyl chain. nih.gov While this compound features a fused pyran ring system, the akanthomycins are characterized by a seven-membered carbocycle. nih.gov

Comparative Data of this compound and Related Alkaloids

The table below summarizes the key structural distinctions between this compound and other related pyridone alkaloids.

| Compound | Source Genus | Core Structure | Key Features | Molecular Formula |

| This compound | Cordyceps | Fused Pyrano-Pyridone | N-methoxy group, Fused tricyclic system | C₁₇H₂₅NO₃ |

| Cordypyridone A/B | Cordyceps | Pyridone | N-hydroxy group, Atropisomers, Vinyl cyclohexyl moiety | C₁₆H₂₃NO₃ |

| Cordypyridone D | Cordyceps | Fused Pyrano-Pyridone | N-methoxy group, 11-hydroxy derivative of this compound | C₁₇H₂₅NO₄ |

| Fusaricide | Fusarium | Fused Pyrano-Pyridone | N-hydroxy group, Structurally analogous to this compound | C₁₆H₂₃NO₃ |

| Pyridoxatin | Acremonium | Pyridone | N-hydroxy group, Rotameric mixture, Opposite absolute configuration to Cordypyridones A/B | C₁₅H₂₁NO₃ |

| Akanthomycins | Akanthomyces | Pyridone | N-hydroxy group, Fused 7-membered carbocycle | C₂₁H₃₁NO₄ (Akanthomycin) |

Biosynthetic Pathways and Enzymatic Mechanisms of Cordypyridone C

Proposed Biosynthetic Origins of 4-Hydroxy-2-Pyridone Natural Products

The 4-hydroxy-2-pyridone alkaloids are a large and diverse family of fungal metabolites known for their wide range of biological activities. acs.org Their biosynthesis is believed to originate from polyketide pathways, which are also responsible for the creation of the related 4-hydroxy-2-pyrones. mdpi.comresearchgate.net These pathways typically involve large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com Specifically, Type I PKSs and hybrid Polyketide Synthase-Nonribosomal Peptide Synthetases (PKS-NRPS) are commonly implicated in the formation of the pyridone core. nih.govuzh.ch

Research suggests that many 4-hydroxy-2-pyridone natural products, despite their structural diversity, share a common carbon backbone. nih.gov This backbone consists of a 4-hydroxy-2-pyridone ring attached at its C3 position to a modified alkyl chain. nih.gov This commonality points to a divergent biosynthetic strategy, where a single, linear precursor undergoes a series of enzyme-catalyzed or spontaneous cyclizations to generate a variety of complex molecular architectures, including that of Cordypyridone C. nih.gov The initial building blocks for this precursor are typically simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, which are sequentially condensed by the PKS machinery. mdpi.com

Enzymatic Transformations and Catalytic Intermediates Involved in Pyridone Formation (e.g., o-Quinone Methide Intermediates)

A key proposal in the biosynthesis of this compound and its relatives is the formation of a highly reactive o-quinone methide intermediate. nih.gov This intermediate serves as a crucial branching point in the pathway, poised to undergo various pericyclic reactions. nih.govresearchgate.net The generation of this intermediate is thought to be an enzyme-mediated process. The biosynthetic pathway likely begins with a PKS-NRPS enzyme that assembles a linear polyketide-amino acid hybrid. nih.gov Subsequent enzymatic modifications, including reductions and oxidations catalyzed by enzymes such as short-chain dehydrogenases/reductases (SDRs) and cytochrome P450 monooxygenases, lead to an advanced alcohol intermediate. nih.govnsf.gov This alcohol can then dehydrate, either spontaneously or with enzymatic assistance, to form the pivotal o-quinone methide. nih.govnsf.gov This intermediate is highly electrophilic, making it susceptible to intramolecular nucleophilic attack, which drives the subsequent cyclization cascades. nsf.gov

| Key Intermediate/Enzyme | Proposed Function in Biosynthesis |

| Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Assembles the initial carbon-nitrogen backbone from acyl-CoA and amino acid precursors. nih.gov |

| Short-Chain Dehydrogenase/Reductase (SDR) | Reduces a ketone group on the polyketide chain to a secondary alcohol. nih.gov |

| Cytochrome P450 Monooxygenase | May be involved in hydroxylation or other oxidative modifications. nih.gov |

| o-Quinone Methide | A highly reactive catalytic intermediate that is the direct precursor to pericyclic reactions. nih.govresearchgate.net |

Mechanistic Insights into Pericyclic Reactions and Intramolecular Cyclizations (e.g., Hetero-Diels Alder Cyclization) in this compound Biosynthesis

The defining structural feature of this compound is its fused tricyclic system, which is proposed to be the product of an intramolecular hetero-Diels-Alder reaction. nih.gov This type of pericyclic reaction is a [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom, such as oxygen or nitrogen. researchgate.netbeilstein-journals.org

Starting from the common o-quinone methide intermediate, the molecule contains a conjugated diene system within the pyridone ring and a dienophile in the flexible side chain. nih.govresearchgate.net The molecule then folds into a specific conformation that allows for the intramolecular cycloaddition. The hetero-Diels-Alder reaction proceeds to form the six-membered heterocyclic ring that fuses the side chain to the pyridone core, thereby establishing the characteristic tricyclic scaffold of this compound. nih.gov

Interestingly, this hetero-Diels-Alder pathway is in direct competition with another pericyclic reaction, the Alder-ene reaction, which leads to the formation of the related natural products Cordypyridone A and B. nih.gov Computational studies have suggested that the hetero-Diels-Alder transition state is energetically favored over the Alder-ene transition state, yet nature has evolved enzymes, termed pericyclases, that can selectively channel the reactive intermediate down one path or the other. researchgate.netthiemechina.com This highlights a sophisticated mechanism of catalytic control over competing reaction pathways in natural product biosynthesis.

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters

The identification of the genes responsible for this compound biosynthesis relies on genomic and bioinformatic approaches. nih.gov Scientists search the genomes of producing organisms, such as fungi from the Cordyceps genus, for biosynthetic gene clusters (BGCs). nih.govcapes.gov.br BGCs are stretches of DNA that contain all the genes encoding the necessary enzymes for a specific metabolic pathway, including the core PKS-NRPS, tailoring enzymes like P450s and reductases, transporters, and regulatory factors. plos.orgmdpi.com

By searching for genes homologous to those in known pyridone BGCs, such as the one for pyridoxatin, researchers have identified putative clusters for the cordypyridone family. nih.gov For instance, a BGC designated 'Sdx' was identified in Sarocladium oryzae. nih.gov This cluster contains genes for a PKS-NRPS, an enoylreductase (ER), several P450s, an SDR, and an O-methyltransferase (OMT), which align with the proposed biosynthetic steps. nih.gov Heterologous expression, where the entire BGC is transferred to and expressed in a model host organism like Aspergillus nidulans, is a key technique used to confirm the function of the cluster and identify the products. nih.govnih.gov Transcriptome analysis, which measures gene expression under different conditions, can also help link a BGC to the production of a specific metabolite. plos.org

| Gene Type in Putative Cluster | Encoded Enzyme | Proposed Role in Cordypyridone Biosynthesis |

| PKS-NRPS | Polyketide Synthase-Nonribosomal Peptide Synthetase | Core enzyme for backbone assembly. nih.gov |

| ER | Enoylreductase | Modifies the polyketide chain. nih.gov |

| P450 | Cytochrome P450 | Catalyzes oxidative tailoring steps. nih.gov |

| SDR | Short-chain Dehydrogenase/Reductase | Catalyzes key reduction steps. nih.gov |

| OMT | O-Methyltransferase | Potentially involved in late-stage modifications. nih.gov |

Chemoenzymatic Synthesis Strategies Inspired by Natural Biosynthesis

The elucidation of biosynthetic pathways provides a blueprint for developing powerful chemoenzymatic synthesis strategies. mdpi.combeilstein-journals.org These approaches combine the selectivity and efficiency of enzymes with the versatility of traditional organic chemistry to create complex molecules like this compound. mdpi.com By understanding that a complex scaffold can arise from a simpler precursor via a spontaneous or enzyme-catalyzed cascade, chemists can design more efficient synthetic routes. nih.gov

For example, the discovery of the o-quinone methide intermediate and its subsequent cyclizations has inspired synthetic approaches. nih.gov A chemoenzymatic strategy could involve the chemical synthesis of a stable precursor to the quinone methide. This precursor could then be subjected to an enzymatic reaction, using either an isolated enzyme (like a reductase or a pericyclase) or a whole-cell system, to trigger the final cyclization cascade in a highly controlled and stereoselective manner. nih.govrsc.org This biomimetic approach leverages nature's catalyst-free strategy, where the inherent reactivity of a substrate is harnessed to form complex structures in a single pot, representing a highly efficient and elegant method of chemical synthesis. nih.gov

Chemical Synthesis Strategies for Cordypyridone C

Retrosynthetic Analysis of the Tricyclic Core Structure of Cordypyridone C

A retrosynthetic analysis of this compound hinges on the key transformation that forms its characteristic tricyclic core. Inspired by its proposed biosynthesis, the most logical disconnection is the intramolecular hetero-Diels-Alder reaction. nih.gov This approach simplifies the complex fused system into a more manageable acyclic precursor.

Key Disconnections:

Intramolecular Hetero-Diels-Alder Reaction: The primary retrosynthetic step involves reversing the [4+2] cycloaddition. This breaks the C-C and C-O bonds that form the central heterocyclic ring, revealing an acyclic precursor. This precursor contains a 2-pyridone core, a conjugated diene, and a tethered aldehyde which acts as the dienophile.

Precursor Simplification: The acyclic precursor can be further disconnected. The 2-pyridone ring can be formed through various established methods, such as those involving the ring expansion of furan (B31954) derivatives or cyclization of acyclic ketoamides. thieme-connect.comthieme-connect.com The polyene side chain containing the diene can be constructed using standard olefination and coupling reactions.

This retrosynthetic strategy is outlined in the table below, highlighting the key bond cleavages and the corresponding synthetic transformations.

| Step | Bond(s) Disconnected | Synthetic Transformation | Intermediate/Precursor |

| 1 | C4a-C10a and O5-C6 | Intramolecular Hetero-Diels-Alder | Acyclic Diene-Aldehyde |

| 2 | C2'-C3' and C4'-C5' | Olefination/Coupling Reactions | 2-Pyridone with functionalized side chain |

| 3 | Pyridone Ring Bonds | Pyridone Synthesis (e.g., Ring Expansion) | Acyclic keto-acid or furan precursor |

This table outlines a conceptual retrosynthetic pathway for this compound based on its biosynthetic hypothesis.

Development of Key Synthetic Methodologies for Pyridone Ring Formation and Stereocontrol

The successful synthesis of this compound relies on the efficient construction of two key structural motifs: the substituted 4-hydroxy-2-pyridone ring and the stereochemically complex tricyclic core.

Pyridone Ring Formation:

Traditional methods for synthesizing 2-pyridones often involve condensation reactions of acyclic precursors. uzh.ch However, recent advancements offer more sophisticated and efficient routes. The research group of Vassilikogiannakis and Montagnon has developed novel methods for pyridone synthesis via the ring expansion of furans. thieme-connect.comthieme-connect.com These methods, often employing visible-light photocatalysis, allow for the transformation of readily available furans into highly substituted γ-lactams, which can then be further converted into 2-pyridones. thieme-connect.comthieme-connect.comuoc.gr For instance, a sequential visible-light-induced reaction can transform furans into 2-pyridones via γ-lactam intermediates using different photocatalysts. thieme-connect.com This approach could provide a powerful tool for constructing the core pyridone structure of the this compound precursor.

Stereocontrol via Hetero-Diels-Alder Reaction:

The cornerstone of the proposed synthesis is the intramolecular hetero-Diels-Alder (IMHDA) reaction, a powerful tool for constructing six-membered heterocyclic rings with high stereocontrol. organic-chemistry.orgwikipedia.org In this reaction, a 1-oxa-1,3-butadiene system (the diene, formed by the enolized 4-hydroxy-2-pyridone and the adjacent double bond) reacts with a tethered aldehyde (the dienophile). nih.govorganic-chemistry.org

The stereochemical outcome of the IMHDA reaction is governed by the geometry of the transition state. d-nb.info Key factors influencing the stereoselectivity include:

The nature of the tether: The length and conformational flexibility of the chain connecting the diene and dienophile are critical.

Lewis acid catalysis: The use of Lewis acids can enhance the reactivity of the dienophile and lock the transition state into a specific conformation, thereby increasing diastereoselectivity. d-nb.info

Substrate control: Pre-existing stereocenters in the tether can direct the facial selectivity of the cycloaddition.

By carefully designing the acyclic precursor and selecting the appropriate reaction conditions, it is possible to control the formation of the multiple stereocenters in the tricyclic core of this compound.

Approaches to Total Synthesis of this compound

While the relative stereostructure of this compound has been known since 2001, a detailed, peer-reviewed total synthesis has not been prominently reported in the scientific literature as of mid-2025. uzh.ch However, based on the retrosynthetic analysis, a plausible synthetic route can be proposed.

A Proposed Synthetic Strategy:

A forward synthesis would commence with the construction of the two key fragments: the 4-hydroxy-2-pyridone unit and the side chain bearing the latent diene and dienophile.

Synthesis of the Pyridone Core: A substituted 4-hydroxy-2-pyridone could be synthesized using modern methods, such as the photocatalytic ring expansion of a suitable furan precursor. thieme-connect.com The N-methoxy group, a distinguishing feature of this compound, would be introduced at an appropriate stage. nih.gov

Assembly of the Side Chain: The polyene side chain would be constructed and coupled to the pyridone core. This could be achieved through standard cross-coupling methodologies. The aldehyde functionality could be protected or introduced late in the sequence.

Key Cyclization Step: With the acyclic precursor in hand, the crucial intramolecular hetero-Diels-Alder reaction would be triggered. This step would likely require optimization of reaction conditions (thermal vs. Lewis acid catalysis) to achieve the desired diastereoselectivity for the formation of the tricyclic core.

Final Functional Group Manipulations: Following the cyclization, any remaining protecting groups would be removed to yield this compound.

The primary challenges in this approach would be the stereocontrolled synthesis of the acyclic precursor and the facial selectivity of the intramolecular cycloaddition to establish the correct relative stereochemistry of the fused ring system.

Stereoselective Synthesis of this compound and its Configurational Isomers

A stereoselective synthesis of this compound would require precise control over the formation of its multiple chiral centers. The intramolecular hetero-Diels-Alder reaction is the key stereochemistry-determining step. The formation of different configurational isomers could potentially be achieved by modulating the reaction conditions or the structure of the precursor.

| Strategy | Description | Potential Outcome |

| Diastereoselective IMHDA | The use of chiral Lewis acids or auxiliaries on the precursor chain could favor one transition state over others, leading to a specific diastereomer. | Enantiomerically enriched this compound or a specific diastereomer. |

| Substrate Modification | Altering the geometry of the double bonds in the diene moiety (E/Z isomerism) of the precursor could lead to different cyclization products. | Access to configurational isomers of this compound. |

| Kinetic vs. Thermodynamic Control | Running the IMHDA reaction under different temperature regimes could potentially favor the formation of either the kinetically or thermodynamically preferred isomer. | Selective formation of different diastereomers. |

This table presents conceptual strategies for the stereoselective synthesis of this compound isomers.

As no total synthesis has been published, these remain theoretical approaches to accessing the various stereoisomers of this complex natural product.

Parallel and Divergent Synthetic Approaches for this compound Analogues

The proposed synthetic route to this compound is amenable to parallel and divergent strategies for the creation of a library of related analogues. The key acyclic precursor to the IMHDA reaction serves as an ideal point of divergence.

Divergent Synthesis Strategy:

Common Precursor Synthesis: A common acyclic precursor, containing the 2-pyridone core and a modifiable side chain, would be synthesized in bulk.

Modification of the Diene/Dienophile: The structure of the diene or the dienophile could be altered. For example, different substituents could be introduced on the diene or the aldehyde could be replaced with other dienophiles (e.g., ketones, imines) to generate structural diversity in the resulting tricyclic core.

Parallel Cyclization: The modified precursors could then be subjected to the intramolecular hetero-Diels-Alder reaction in a parallel fashion, yielding a library of this compound analogues with variations in the fused ring system.

Pyridone Core Modification: Alternatively, the 4-hydroxy-2-pyridone core itself could be modified prior to the key cyclization, leading to analogues with different substitution patterns on the aromatic ring.

This divergent approach would be highly valuable for structure-activity relationship (SAR) studies, allowing for a systematic exploration of the chemical space around the this compound scaffold.

Biological Activities and Mechanistic Investigations of Cordypyridone C

Evaluation of Bioactivity Profiles in Cellular and In Vitro Model Systems

The biological effects of Cordypyridone C have been explored through various in vitro models, assessing its potential as an antimalarial agent and profiling its cytotoxicity. Its potential for other biological activities is also considered based on the known functions of the broader pyridone family of compounds.

This compound has been evaluated for its in vitro antimalarial activity against the K1 multidrug-resistant strain of Plasmodium falciparum. nih.gov In these studies, this compound exhibited weak activity or was considered inactive at concentrations up to 20 µg/mL. This is in contrast to its structurally related atropisomers, Cordypyridone A and Cordypyridone B, which were isolated from the same fungal source and demonstrated potent antimalarial effects with IC₅₀ values of 0.066 µg/mL and 0.037 µg/mL, respectively. nih.gov The significant difference in activity suggests that specific structural features, potentially absent or altered in this compound, are crucial for potent parasite inhibition.

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Cordypyridone A | 0.066 | nih.gov |

| Cordypyridone B | 0.037 | nih.gov |

| This compound | Weak or inactive (at ≤20 µg/mL) | |

| Cordypyridone D | Weak or inactive (at ≤20 µg/mL) |

While specific data on this compound is limited, the broader family of pyridone-containing compounds, particularly those derived from fungal sources like Cordyceps, exhibits a wide range of biological activities. frontiersin.orgresearchgate.netresearchgate.netnih.gov

Antibacterial Activity: The pyridone scaffold is a component of many molecules with antibacterial properties. researchgate.netinnovareacademics.in For instance, organic extracts of Akanthomyces gracilis, from which this compound has been isolated, showed activity against Staphylococcus aureus. usda.gov While this activity was primarily attributed to the co-isolated compound akanthomycin, it highlights the potential of this chemical class. usda.gov Other related compounds from Cordyceps, such as cordycepin (B1669437), have demonstrated broad-spectrum antibacterial effects. nih.govnih.gov

Free Radical Scavenging Activity: Certain 4-hydroxy-2-pyridone natural products are recognized as potent free radical scavengers. nih.gov The general class of pyridone derivatives has been associated with antioxidant effects. researchgate.netinnovareacademics.in Extracts from various Cordyceps species, the fungal genus that produces cordypyridones, are also known to possess antioxidant properties. nih.govfrontiersin.orgdntb.gov.ua This activity is often evaluated using assays like the DPPH free radical test. researchgate.netmdpi.com

Anti-inflammatory Activity: The pyridone core is found in numerous compounds with anti-inflammatory effects. frontiersin.orgresearchgate.netresearchgate.net Extracts from Cordyceps militaris and Cordyceps sinensis have been shown to reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in cellular models. nih.govnih.govmdpi.com This suggests that compounds from this genus, potentially including pyridones, may contribute to anti-inflammatory responses. frontiersin.orgoup.com

Immunomodulatory Activity: Compounds from Cordyceps species are well-documented for their immunomodulatory effects, capable of either stimulating or suppressing the immune response. nih.govfrontiersin.orguminho.pt The pyridone chemical family has also been linked to immunomodulatory properties. researchcommons.org These effects can include influencing cytokine production, macrophage phagocytosis, and lymphocyte activity. frontiersin.orguminho.pt

The cytotoxicity of this compound and its analogs has been assessed to determine their selectivity. In a study evaluating the bioactivity of cordypyridones, cytotoxicity was tested against Vero cells (African green monkey kidney fibroblasts), a standard non-human mammalian cell line. scielo.brnih.govmdpi.com Due to the very small amount of pure compound isolated, this compound itself was not tested. However, its close structural relatives, Cordypyridone A and B, were evaluated and showed cytotoxicity against Vero cells, but their antimalarial activity was significantly more potent than their cytotoxic effects, indicating a degree of selectivity for the parasite over mammalian cells. uminho.pt

| Compound | Cell Line | Cytotoxicity Result | Reference |

|---|---|---|---|

| Cordypyridone A | Vero | Showed cytotoxicity, but much weaker than its antimalarial activity. | |

| Cordypyridone B | Vero | Showed cytotoxicity, but much weaker than its antimalarial activity. | |

| This compound | Vero | Not tested due to small sample amount. |

Exploration of Potential Biological Activities (e.g., antibacterial, free radical scavenging, anti-inflammatory, immunomodulatory) based on the broader pyridone family

Molecular Mechanisms of Action

Understanding the molecular basis for the biological activities of this compound is still in its early stages. Inferences are largely drawn from studies on closely related pyridone compounds and other metabolites from Cordyceps.

No specific molecular target for this compound has been definitively identified. However, based on its structural class, several potential mechanisms can be hypothesized. The potent antimalarial activity of the related Cordypyridones A and B is thought to potentially arise from their ability to chelate iron, a mechanism shared by other hydroxamic acid-containing antimalarials. Given that this compound is an N-methoxy-2-pyridone, its iron-chelating capacity may differ, potentially explaining its weaker antimalarial effect.

The broader pyridinone family of compounds is known to interact with a variety of cellular targets, including protein tyrosine kinases, histone deacetylase (HDAC), and mitogen-activated protein kinase (MAPK), though these interactions have not been confirmed for this compound. frontiersin.org In the context of antibacterial action, the related Cordyceps metabolite cordycepin has been shown to inhibit NAD+-dependent DNA ligase (LigA), a crucial bacterial enzyme, suggesting that metabolites from this genus can target specific microbial pathways. nih.gov Computational studies on Cordyceps metabolites have predicted that they may target key proteins involved in cancer progression, such as TYMS, AURKA, and CDK1. mdpi.com

Direct evidence for this compound modulating specific intracellular signaling pathways is not available. However, studies on extracts from Cordyceps and other pyridone derivatives provide insight into potential mechanisms. Cordyceps extracts are known to stimulate the inflammatory response through the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org Furthermore, various metabolites from Cordyceps are predicted to be involved in modulating critical oncogenic signaling networks, including the PI3K-Akt signaling pathway, cell cycle regulation, and apoptosis. mdpi.commdpi.com

The influx of intracellular calcium is a critical step in many signaling cascades, including those leading to inflammatory responses in immune cells. reumatologiaclinica.org The inhibitory effects of some Cordyceps compounds on platelet aggregation have been linked to the downregulation of intracellular calcium ([Ca2+]i). uminho.pt The activation of transcription factors like NF-κB, which plays a central role in inflammation and immunity, is another common target. mdpi.comreumatologiaclinica.orgopen.edu It is plausible that this compound, as a member of this bioactive family of compounds, could interact with one or more of these fundamental cellular signaling pathways. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

Research into the specific enzymatic targets of this compound has explored its potential as a viral protease inhibitor through computational methods. An in silico study investigated the binding affinity of this compound for the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov This type of protease is considered an attractive therapeutic target because it has a unique cleavage specificity that is not found in human proteases. nih.gov

The computational docking analysis predicted that this compound could bind to the active site of the SARS-CoV-2 Mpro, near the catalytic dyad composed of the amino acid residues His-41 and Cys-145. nih.gov The study calculated the binding energy and a predicted inhibition constant (K_i_) for this interaction, suggesting a potential inhibitory role. nih.gov All the 2-pyridone compounds investigated in the study, including this compound, were found to bind at this active site. nih.gov

The results from this computational screening are detailed in the table below. It is important to note that these are predicted values from a computational model and have not been confirmed by in vitro or in vivo experimental validation.

Table 1: Predicted Binding Affinity of this compound to SARS-CoV-2 Mpro

| Compound | Target Enzyme | Calculated Binding Energy (ΔG_calc_; kJ/mol) | Calculated Inhibition Constant (K_i_; μM) |

|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease (Mpro) | -33.05 | 1.62 |

Data sourced from an in silico molecular docking study. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Derivatives

Structure-activity relationship (SAR) studies, comparing this compound to its structural analogs, have been crucial in understanding the chemical features necessary for its observed biological activities, particularly its antimalarial properties. This compound is a member of the cordypyridone family, which also includes the atropisomers Cordypyridone A and Cordypyridone B, as well as Cordypyridone D. nih.gov All share a core 4-hydroxy-2-pyridone structure linked to a substituted alkyl chain. nih.gov However, key structural differences lead to significant variations in their biological efficacy.

The most striking difference in activity is seen in antimalarial screenings. While Cordypyridones A and B demonstrate potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, this compound shows only weak activity or is inactive. uzh.ch This divergence in activity is primarily attributed to the substituent on the pyridone nitrogen atom. Cordypyridones A and B possess an N-hydroxy group, whereas this compound has an N-methoxy group. nih.gov

The N-hydroxy group in Cordypyridones A and B is considered indispensable for their potent antimalarial effects. This functional group allows the molecules to act as hydroxamic acids, which are known for their ability to chelate iron. a-star.edu.sg It is hypothesized that the parasite growth inhibition mechanism of these compounds is due to this iron-chelating capability. The methylation of this hydroxyl group to form the N-methoxy substituent in this compound diminishes this chelating ability, which is the likely reason for its significantly weaker antimalarial potency.

Table 2: Comparative Antimalarial Activity of Cordypyridone Analogs

| Compound | N-Substituent | Antimalarial Activity vs. P. falciparum (K1 strain) IC₅₀ (µg/mL) |

|---|---|---|

| Cordypyridone A | -OH | 0.066 |

| Cordypyridone B | -OH | 0.037 |

| This compound | -OCH₃ | Weak or Inactive (>20 µg/mL) |

| Cordypyridone D | -OCH₃ | Weak or Inactive (>20 µg/mL) |

Data sourced from in vitro bioassays. nih.gov

Future Research Directions and Potential Applications

Discovery of Novel Biological Activities of Cordypyridone C

The initial discovery and characterization of a natural product often include a limited panel of biological assays. For this compound and its structural relatives, early investigations focused on specific activities, revealing a landscape ripe for further exploration.

Initial screening of this compound and its co-isolated analogue, Cordypyridone D, showed no significant antimalarial activity against Plasmodium falciparum. uzh.ch This is in contrast to other compounds from the same fungal source, Cordypyridones A and B, which demonstrated potent antimalarial properties. uzh.ch This divergence in activity among structurally similar compounds highlights the subtle structure-activity relationships that govern their biological effects and suggests that this compound may interact with different biological targets.

A key future direction is the comprehensive screening of this compound against a broad array of biological targets. This includes diverse panels of cancer cell lines, pathogenic bacteria and fungi, and viral assays. Furthermore, a new derivative, 11S-hydroxy-14-methyl this compound, was isolated from a co-culture of Hawaiian endophytic fungi, expanding the structural family and underscoring the potential for discovering new analogues with unique activities. nih.gov The identification of new bioactive molecules from fungi is an active area of research, with many compounds showing potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.govmdpi.com Future research should systematically evaluate this compound in this broader context to uncover its full therapeutic potential.

| Compound | Source Organism (Example) | Reported Biological Activity Screening | Result |

| This compound | Cordyceps nipponica | Antimalarial (Plasmodium falciparum) | Inactive uzh.ch |

| Cordypyridone D | Cordyceps nipponica | Antimalarial (Plasmodium falciparum) | Inactive uzh.ch |

| Cordypyridone A | Cordyceps nipponica | Antimalarial (Plasmodium falciparum) | Active (IC50 = 0.066 µg/mL) uzh.ch |

| Cordypyridone B | Cordyceps nipponica | Antimalarial (Plasmodium falciparum) | Active (IC50 = 0.037 µg/mL) uzh.ch |

| 11S-hydroxy-14-methyl this compound | Co-culture of Camporesia sambuci and Epicoccum sorghinum | Not specified in the report | Isolation of a new analogue nih.gov |

Advanced Biosynthetic Pathway Engineering for Enhanced Production and Diversification

The natural production of secondary metabolites like this compound in their native fungal hosts is often in low quantities, which hampers extensive biological screening and further development. researchgate.net Metabolic engineering offers a powerful solution to this challenge. While the specific biosynthetic gene cluster for this compound is not as extensively studied as that for other Cordyceps metabolites like cordycepin (B1669437), the principles of biosynthetic pathway engineering are directly applicable. researchgate.netnih.gov

Future research should focus on identifying and characterizing the complete biosynthetic gene cluster responsible for this compound production. Once identified, several strategies can be employed for enhanced production:

Overexpression of Key Genes: Increasing the expression of crucial biosynthetic enzymes and regulatory proteins within the native host or a heterologous host can significantly boost yields. frontiersin.org

CRISPR/Cas9-Mediated Genome Editing: This technology allows for precise genetic modifications, such as knocking out competing metabolic pathways that divert precursors away from this compound synthesis or inserting strong promoters to drive pathway genes. mdpi.com

Heterologous Expression: Transferring the entire biosynthetic pathway into a well-characterized industrial microorganism, such as Saccharomyces cerevisiae or Yarrowia lipolytica, can lead to higher titers and simplified purification processes. nih.govfrontiersin.org

Precursor Feeding and Fermentation Optimization: Supplying the fungal culture with key precursors and optimizing environmental conditions (e.g., carbon-to-nitrogen ratio, pH, elicitors) can further enhance production. nih.govfrontiersin.org

These engineering strategies would not only provide a sustainable supply of this compound for research but also enable the production of novel, "unnatural" analogues through pathway diversification.

Development of Efficient and Scalable Synthetic Routes for this compound

While isolation from natural sources and biosynthetic engineering are viable production strategies, chemical synthesis offers unparalleled control over structural modification and analogue generation. An efficient and scalable total synthesis is crucial for producing large quantities of this compound, confirming its structure, and creating derivatives for structure-activity relationship (SAR) studies. openaccessjournals.comzamann-pharma.com

The development of a synthetic route for 4-hydroxy-2-pyridone alkaloids presents unique challenges that are an active area of chemical research. uzh.chnih.gov Future efforts in this area for this compound should focus on:

Retrosynthetic Analysis: Devising novel retrosynthetic disconnections to identify simple, commercially available starting materials and create a convergent and efficient synthesis plan. zamann-pharma.comnih.gov

Modern Synthetic Methodologies: Employing state-of-the-art chemical reactions, such as C-H activation or catalytic cross-coupling, to construct the core pyridone ring and install complex stereocenters with high selectivity. nih.gov

Scalability: Designing a synthetic route that is robust, safe, and economically viable for production on a larger scale, moving from laboratory milligrams to grams or more. zamann-pharma.comchiroblock.com

Analogue Synthesis: Leveraging the developed synthetic route to systematically modify different parts of the this compound scaffold. This will be essential for optimizing biological activity and probing its mechanism of action.

The successful development of a total synthesis would be a significant milestone, accelerating the biological investigation of this natural product. openaccessjournals.com

Utilization of this compound and its Analogues as Chemical Probes for Biological Systems

A chemical probe is a well-characterized small molecule used to study biological processes and validate protein targets. caymanchem.comnih.gov To be considered a high-quality probe, a molecule must exhibit high potency and selectivity for its target. caymanchem.com While this compound is not currently used as a chemical probe, its unique structure makes it an attractive starting point for probe development, should a specific and potent biological activity be identified.

Future research could transform this compound or a more potent analogue into a chemical probe by:

Identifying a Specific Target: The first and most critical step is to discover a specific protein target with which this compound interacts potently, as discussed in section 6.1.

Structural Modification: Once a target is validated, the molecule can be synthetically modified to incorporate a reporter tag (e.g., biotin (B1667282) for affinity purification or an alkyne/azide for click chemistry) at a position that does not disrupt its binding to the target. uni-konstanz.de

Application in Target Validation: The resulting probe could be used in complex biological systems (e.g., cell lysates or live cells) to pull down its protein target, visualize its subcellular localization, and confirm its engagement with the target protein. uni-konstanz.denih.gov

Developing a chemical probe from the this compound scaffold would provide an invaluable tool for dissecting the biological pathways it modulates, thereby solidifying its potential as a lead for drug discovery. rjeid.com

Computational and In Silico Approaches in the Study of this compound Interactions and Dynamics

Computational methods are indispensable tools in modern drug discovery and chemical biology, allowing for the prediction of biological targets and the rational design of more effective molecules at a reduced cost and time. frontiersin.orgmdpi.com For a natural product like this compound, where biological targets are largely unknown, in silico approaches offer a powerful starting point.

Future research should leverage computational tools in the following ways:

Target Fishing (Reverse Docking): The 3D structure of this compound can be computationally docked against libraries of protein structures to predict potential binding partners. nih.gov This can generate hypotheses about its mechanism of action that can be tested experimentally.

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified, MD simulations can be used to study the stability of the interaction, map key binding site residues, and understand the dynamic behavior of the complex over time. plos.org

Quantitative Structure-Activity Relationship (QSAR): As synthetic analogues of this compound are created and tested, QSAR models can be built to correlate specific structural features with biological activity. frontiersin.org These models can then predict the activity of new, yet-to-be-synthesized analogues, guiding the design of more potent compounds.

Pharmacokinetic Prediction: In silico tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its analogues, helping to identify candidates with more favorable drug-like characteristics early in the development process. mdpi.comscielo.org.mx

Integrating these computational approaches with experimental work will create a synergistic workflow, accelerating the journey of this compound from a simple natural product to a validated biological tool or therapeutic lead. plos.orgscielo.org.mx

Q & A

Q. What methodologies are employed to determine the absolute configuration of Cordypyridone C?

this compound’s absolute configuration is established through a combination of anomalous scattering X-ray crystallography, optical rotation measurements, and time-dependent density functional theory (TDDFT)-based electronic circular dichroism (ECD) calculations. For example, optical rotation values (e.g., [α]25D +104.8 for this compound in MeOH) are compared with structurally related analogs, while TDDFT at the B3LYP/6-31G* level validates experimental ECD spectra to confirm stereochemistry .

Q. How is this compound isolated from fungal co-cultures, and what are its primary biological sources?

this compound is isolated via chromatographic techniques (e.g., HPLC, flash chromatography) from co-cultures of endophytic fungi such as Camporesia sambuci FT1061 and Epicoccum sorghinum FT1062. Solvent extraction (e.g., ethyl acetate) precedes fractionation, with structural identification guided by NMR and mass spectrometry. Co-cultivation stimulates metabolite production, likely through interspecies signaling .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Key techniques include:

- NMR Spectroscopy : 1D/2D NMR (e.g., COSY, HMBC) to assign proton and carbon signals.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula determination.

- X-ray Crystallography : Resolves crystal packing and bond geometries.

- Optical Rotation/ECD : Validates chiral centers and absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound analogs?

Contradictions arise from differences in experimental conditions (e.g., solvent polarity) or computational parameters. To address this:

- Compare optical rotation data under standardized conditions (e.g., solvent, concentration).

- Recalculate ECD spectra using updated TDDFT protocols (e.g., CAM-B3LYP functional with implicit solvent models).

- Cross-validate with biosynthetic logic (e.g., conserved pathways in related fungi) .

Q. What experimental designs are optimal for investigating this compound’s biosynthetic pathways?

Use genome mining (e.g., antiSMASH for biosynthetic gene clusters) and isotope labeling (e.g., 13C-glucose) to trace precursor incorporation. Co-culture experiments with transcriptional profiling (RNA-seq) can identify upregulated genes, while heterologous expression in model fungi (e.g., Aspergillus) confirms pathway activity .

Q. How should researchers design bioactivity assays to minimize variability in this compound studies?

- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 μM) with triplicate measurements.

- Control Groups : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.

- Reproducibility : Adhere to FAIR data principles—document protocols in public repositories like Protocols.io .

Q. What strategies mitigate data variability in quantifying this compound’s bioactivity across studies?

- Standardized Assay Conditions : Fix variables like incubation time, temperature, and cell line passage number.

- Interlaboratory Comparisons : Share reference samples (e.g., certified this compound) for cross-validation.

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for heterogeneity via random-effects models .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For instance, discrepancies in bioactivity may stem from impurity profiles—address this with LC-MS purity checks (>95%) and orthogonal assays (e.g., enzymatic vs. cellular) .

- Literature Review : Use PICO format (Population, Intervention, Comparison, Outcome) to structure searches. Example: “In fungal metabolites (P), how does co-culturing (I) versus monoculture (C) affect this compound yield (O)?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.